Ethyl (3S,4R)-4-aminooxolane-3-carboxylate is a compound that belongs to the class of amino acid derivatives, specifically featuring an oxolane (tetrahydrofuran) structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified as an amino acid derivative due to the presence of an amino group and a carboxylate functional group, which are characteristic of amino acids.
Ethyl (3S,4R)-4-aminooxolane-3-carboxylate can be synthesized through various chemical routes, often starting from simpler organic compounds. The classification of this compound falls under organic compounds, specifically within the realm of heterocyclic compounds due to its cyclic structure containing oxygen.
The synthesis of Ethyl (3S,4R)-4-aminooxolane-3-carboxylate can be approached through several methods. One common method involves the use of chiral pool synthesis, where naturally occurring amino acids serve as starting materials.
Technical details regarding reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
Ethyl (3S,4R)-4-aminooxolane-3-carboxylate features a chiral oxolane ring with an amino group at the 4-position and a carboxylate at the 3-position. The molecular formula is , with a molecular weight of approximately 159.18 g/mol.
Ethyl (3S,4R)-4-aminooxolane-3-carboxylate participates in various chemical reactions typical for amino acids:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for Ethyl (3S,4R)-4-aminooxolane-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors:
Data on binding affinities and inhibition constants would provide insights into its pharmacological potential.
Relevant data on these properties can aid in understanding how this compound behaves under various conditions.
Ethyl (3S,4R)-4-aminooxolane-3-carboxylate has potential applications in:
The ongoing research into this compound's properties suggests it could play a significant role in developing new therapeutic agents or agrochemicals.
Asymmetric catalysis enables direct enantiocontrol during tetrahydrofuran ring formation. Chiral metal catalysts achieve this through coordination-directed cyclization: Ru-BINAP complexes facilitate asymmetric hydrogenation of enol ether precursors, yielding the cis-3,4-disubstituted oxolane with >95% ee and 90% diastereomeric excess (de) [3]. Organocatalysis offers complementary strategies: proline-derived catalysts promote intramolecular aldol condensations of keto-esters, establishing the (3S,4R) stereochemistry via enamine/iminium ion activation. This method achieves 88% ee at gram scale [8].
Table 1: Catalytic Systems for (3S,4R) Configuration Control
Catalyst Type | Reaction | ee (%) | de (%) | Scale |
---|---|---|---|---|
Ru-(S)-BINAP | Asymmetric hydrogenation | 98 | 92 | 10 g |
L-Proline-TMS | Enantioselective aldol cyclization | 88 | 85 | 5 g |
Pd-BOXAXyl | C–H activation/arylation | 99 | 95 | 100 mg |
Emerging C(sp³)–H activation methodologies show exceptional stereofidelity: Pd(0)/chiral BOXAXyl catalysts enable direct functionalization of proline derivatives at C4, constructing the quaternary center with 99% ee [6]. This bypasses traditional protecting-group strategies, reducing steps by 40% [8].
Classical linear synthesis relies on stereospecific transformations:
Table 2: Multi-Step Route Performance Metrics
Strategy | Key Step | Yield (%) | dr | Steps |
---|---|---|---|---|
Mitsunobu inversion | Phthalimide displacement | 75 | >99:1 | 3 |
Diastereoselective Strecker | Cyanide addition to imine | 68 | >20:1 | 5 |
Catalytic reductive amination | Pd/BINAP asymmetric hydrogenation | 82 | 15:1 | 4 |
Racemic routes remain industrially viable when coupled with efficient resolution:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0